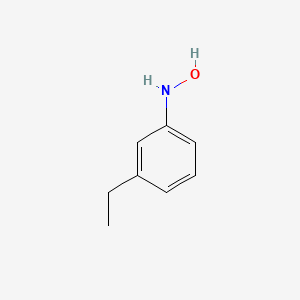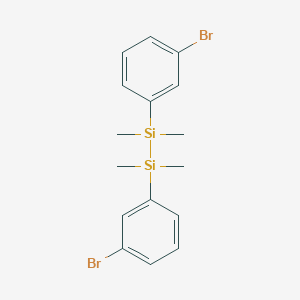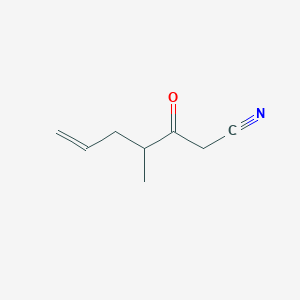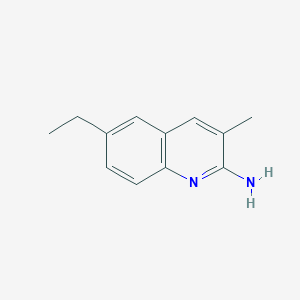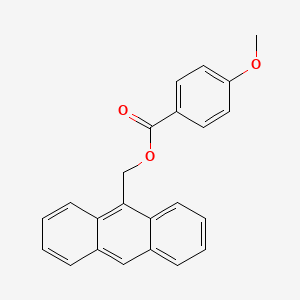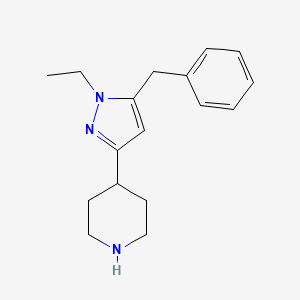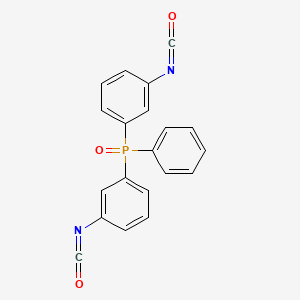![molecular formula C26H30O3 B12565205 2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) CAS No. 184682-83-5](/img/structure/B12565205.png)
2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a methoxyphenyl group linked to two trimethylphenol units, making it a subject of interest in synthetic organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) typically involves the condensation of 4-methoxybenzaldehyde with 3,5,6-trimethylphenol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenol units .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mécanisme D'action
The mechanism by which 2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its biological activity. Pathways involved may include oxidative stress response and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties and use in polymer stabilization.
2,2’-Methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol): Used as an ultraviolet absorber in various applications.
2,2’-[(4-Bromophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Studied for its crystal structure and intermolecular interactions.
Uniqueness
2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
184682-83-5 |
|---|---|
Formule moléculaire |
C26H30O3 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-[(2-hydroxy-3,4,6-trimethylphenyl)-(4-methoxyphenyl)methyl]-3,5,6-trimethylphenol |
InChI |
InChI=1S/C26H30O3/c1-14-12-16(3)22(25(27)18(14)5)24(20-8-10-21(29-7)11-9-20)23-17(4)13-15(2)19(6)26(23)28/h8-13,24,27-28H,1-7H3 |
Clé InChI |
YHFKUVFXWRWKRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)O)C(C2=CC=C(C=C2)OC)C3=C(C=C(C(=C3O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
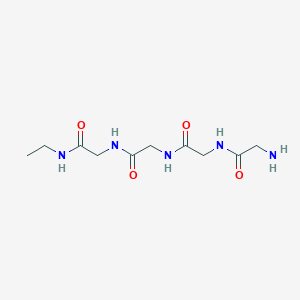
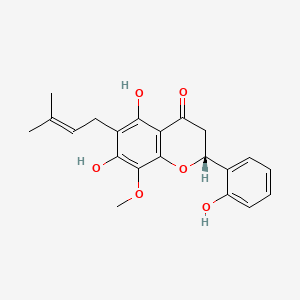
![Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate](/img/structure/B12565158.png)
